molecular formula C20H22ClN3O B2716819 (E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride CAS No. 1139708-36-3

(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride

Cat. No.: B2716819
CAS No.: 1139708-36-3
M. Wt: 355.87
InChI Key: BLSMCBQZEDJQQE-PGCULMPHSA-N
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Description

(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride is a complex organic compound with potential applications in various scientific fields. This compound features an anthracene moiety, which is known for its photophysical properties, making it of interest in materials science and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Quaternization: The hydrazone is then reacted with N,N,N-trimethyl-2-oxoethanaminium chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or thiols can be used under mild conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its photophysical properties, including fluorescence and phosphorescence, which are useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology

In biological research, derivatives of this compound can be used as fluorescent probes for imaging and tracking biological molecules in cells due to the strong fluorescence of the anthracene group.

Medicine

Potential medicinal applications include the development of new drugs, particularly those targeting specific cellular pathways where the hydrazone linkage can act as a bioactive moiety.

Industry

In industry, the compound’s photophysical properties can be exploited in the manufacture of dyes, pigments, and other materials requiring specific light absorption and emission characteristics.

Mechanism of Action

The mechanism by which (E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride exerts its effects is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate with DNA, while the hydrazone linkage can undergo hydrolysis or other reactions within biological systems, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carbaldehyde: Shares the anthracene core but lacks the hydrazone and quaternary ammonium functionalities.

    Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic groups.

    Quaternary ammonium salts: Compounds with similar quaternary ammonium centers but different substituents.

Uniqueness

(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride is unique due to the combination of its anthracene moiety, hydrazone linkage, and quaternary ammonium center, which together confer distinct photophysical and chemical properties not found in simpler analogs.

Properties

IUPAC Name

[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O.ClH/c1-23(2,3)14-20(24)22-21-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-13H,14H2,1-3H3;1H/b21-13+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMCBQZEDJQQE-PGCULMPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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